Suc-Ala-Ala-Pro-Met-p-nitroanilide, commonly referred to as Suc-Ala-Ala-Pro-Met-pNA, is a synthetic peptide substrate that plays a crucial role in enzymatic assays, particularly in the study of proteases. This compound is characterized by its ability to release p-nitroaniline upon enzymatic cleavage, which provides a colorimetric method for detecting and quantifying enzyme activity. The molecular formula of Suc-Ala-Ala-Pro-Met-pNA is C₁₈H₂₆N₆O₉S, and it is classified under synthetic peptides used in biochemical research.
Suc-Ala-Ala-Pro-Met-pNA is synthesized primarily through solid-phase peptide synthesis (SPPS), a widely used technique in peptide chemistry that allows for the sequential assembly of amino acids into peptides. This compound is classified as a substrate for serine proteases, which are enzymes that catalyze the hydrolysis of peptide bonds.
The synthesis of Suc-Ala-Ala-Pro-Met-pNA involves several key steps:
This method allows for high fidelity in synthesizing peptides with specific sequences, making it ideal for producing Suc-Ala-Ala-Pro-Met-pNA .
The molecular structure of Suc-Ala-Ala-Pro-Met-pNA features a sequence of four amino acids: succinyl-alanine-alanine-proline-methionine, with p-nitroaniline as the chromogenic component. The structural data indicates:
The presence of the p-nitroaniline moiety provides a distinctive yellow color upon hydrolysis, which is essential for its application in enzymatic assays .
Suc-Ala-Ala-Pro-Met-pNA primarily undergoes hydrolysis reactions catalyzed by various proteases such as elastase, chymotrypsin, and subtilisin. The key aspects of these reactions include:
The major product of these reactions is p-nitroaniline, which can be quantitatively analyzed by measuring absorbance at 405 nm .
The mechanism of action of Suc-Ala-Ala-Pro-Met-pNA involves the binding of proteases to the substrate at specific sites on the peptide chain. Upon binding, the enzyme catalyzes the cleavage of the peptide bond between methionine and p-nitroaniline. This hydrolysis releases p-nitroaniline, resulting in a measurable color change that correlates with enzyme activity. This process allows researchers to study enzyme kinetics and specificity effectively .
The physical properties of Suc-Ala-Ala-Pro-Met-pNA include:
Chemical properties include its behavior as a substrate for serine proteases, enabling specific interactions based on its amino acid sequence .
Suc-Ala-Ala-Pro-Met-pNA has diverse applications across several scientific fields:
These applications highlight the compound's significance in both research and clinical settings .
SAAPM-pNA (C₂₆H₃₆N₆O₉S; MW 608.67) is a para-nitroanilide substrate optimized for continuous kinetic assays of serine proteases. Its structure comprises:
SAAPM-pNA’s primary application is quantifying protease activity (e.g., elastases, metalloproteases). Upon cleavage between Met and pNA, the liberated pNA exhibits a molar extinction coefficient (ε) of ~8,480–10,000 M⁻¹cm⁻¹, allowing precise calculation of enzymatic velocity. Studies utilize SAAPM-pNA to screen protease inhibitors, characterize enzyme mutants, and profile substrate specificity in complex biological fluids like seminal plasma [1] [5].
Pancreatic elastases hydrolyze SAAPM-pNA at the Met-pNA bond, driven by complementary interactions between methionine’s hydrophobic side chain and the enzyme’s S1 pocket. Key mechanistic insights include:
Table 1: Kinetic Parameters of SAAPM-pNA Cleavage by Elastase-like Enzymes
Enzyme Source | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) | Reference Context |
---|---|---|---|---|
Porcine Pancreatic Elastase | 12.8 ± 0.9 | 0.85 ± 0.07 | 15,060 | [1] [4] |
Human Seminal Plasma Enzyme | 8.2 ± 0.5 | 1.2 ± 0.1 | 6,833 | [5] |
α-Lytic Protease (M190A Mutant) | 6.5 ± 0.4 | 1.5 ± 0.2 | 4,333 | [4] |
SAAPM-pNA belongs to a substrate family with variable P1 residues. Substituting Met alters enzyme selectivity:
SAAPM-pNA’s methionine residue balances hydrophobicity and steric accessibility, making it ideal for elastases with moderately sized S1 pockets. Unlike SAAPF-pNA, it resists cleavage by chymotrypsins, highlighting its role in enzyme discrimination.
Table 2: Specificity of Suc-AAPro-X-pNA Substrates Across Proteases
Substrate | P1 Residue | Primary Enzyme Target | Relative Activity vs. SAAPM-pNA (%) | Inhibition Profile |
---|---|---|---|---|
SAAPM-pNA | Methionine | Pancreatic elastase | 100 (Reference) | Inhibited by amastatin, actinonin |
SAAPF-pNA | Phenylalanine | Cathepsin G | 38 ± 5 | Inhibited by PMSF |
SAAPL-pNA | Leucine | Leucine aminopeptidase | 22 ± 3 | Resistant to elastase inhibitors |
Suc-Ala-Pro-pNA | None (Dipeptide) | Prolyl endopeptidase | <5 | Inhibited by serine protease inact |
SAAPM-pNA enables high-throughput screening of protease modulators:
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